1-(3,5-Dichloropyridin-4-yl)ethyl methanesulfonate
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Overview
Description
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate is an organic compound that belongs to the class of organochlorine compounds These compounds are characterized by the presence of chlorine atoms covalently bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate typically involves the reaction of (1R)-1-(3,5-dichloropyridin-4-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1R)-1-(3,5-dichloropyridin-4-yl)ethanol+methanesulfonyl chloride→(1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Corresponding azides, thiols, or ethers.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Scientific Research Applications
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, transferring its methanesulfonate group to nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,5-dichloropyridin-4-yl)ethanol: The precursor to the methanesulfonate derivative.
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl acetate: Another ester derivative with different reactivity and applications.
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl chloride: A related compound with similar chemical properties but different reactivity.
Uniqueness
(1R)-1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate is unique due to its specific reactivity as a methanesulfonate ester This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research
Properties
Molecular Formula |
C8H9Cl2NO3S |
---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C8H9Cl2NO3S/c1-5(14-15(2,12)13)8-6(9)3-11-4-7(8)10/h3-5H,1-2H3 |
InChI Key |
FTNBZNPYGMRMCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)OS(=O)(=O)C |
Origin of Product |
United States |
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